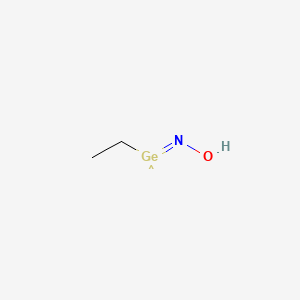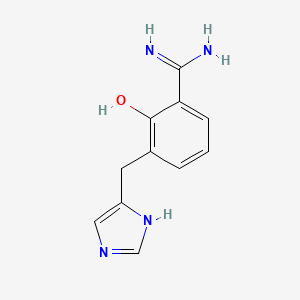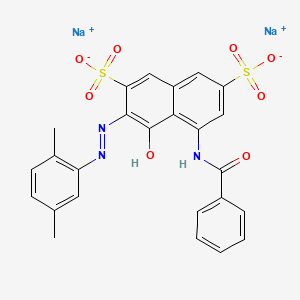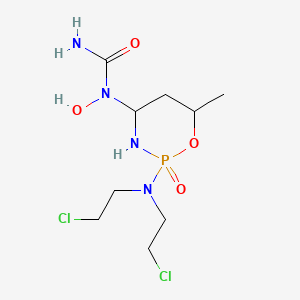
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organophosphorus compound It is known for its unique structure, which includes a urea moiety and a phosphoramide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphoramide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification steps, including recrystallization and chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds. It serves as a building block for more complex molecules.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs.
Medicine
Medically, the compound is explored for its cytotoxic properties, which can be harnessed to target cancer cells selectively. Its unique structure allows it to interact with specific molecular targets in cancer cells.
Industry
Industrially, the compound is used in the production of specialized polymers and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This action disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets include DNA strands and associated enzymes involved in replication and repair pathways.
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another phosphoramide compound used in chemotherapy.
Ifosfamide: A structural analog with similar anticancer properties.
Melphalan: An alkylating agent with a different mechanism but similar applications.
Uniqueness
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its specific structure, which combines a urea moiety with a phosphoramide group
属性
CAS 编号 |
97139-13-4 |
|---|---|
分子式 |
C9H19Cl2N4O4P |
分子量 |
349.15 g/mol |
IUPAC 名称 |
1-[2-[bis(2-chloroethyl)amino]-6-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C9H19Cl2N4O4P/c1-7-6-8(15(17)9(12)16)13-20(18,19-7)14(4-2-10)5-3-11/h7-8,17H,2-6H2,1H3,(H2,12,16)(H,13,18) |
InChI 键 |
IRKDAKIRTLSZFV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NP(=O)(O1)N(CCCl)CCCl)N(C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


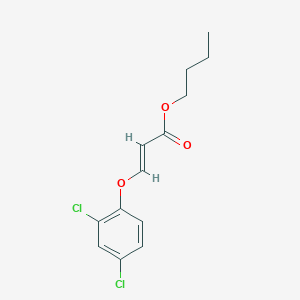
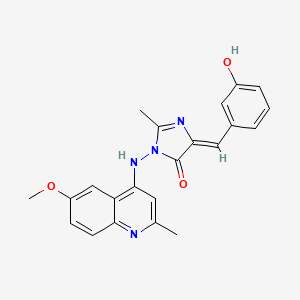
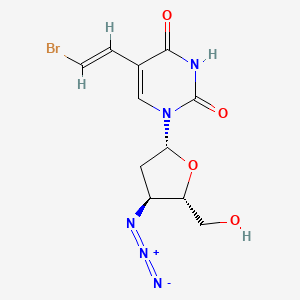
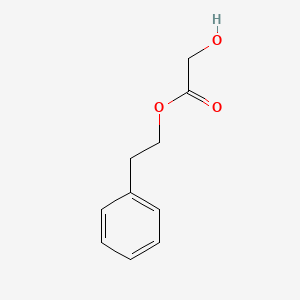
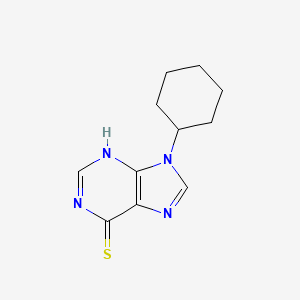
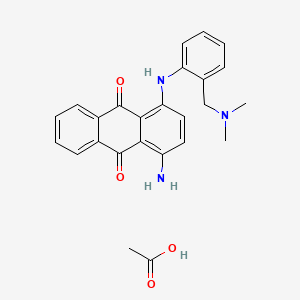
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
